Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354487-09-4
VCID: VC2690895
InChI: InChI=1S/C17H25NO3.ClH/c1-11-8-12(17(2,3)4)6-7-15(11)21-13-9-14(18-10-13)16(19)20-5;/h6-8,13-14,18H,9-10H2,1-5H3;1H/t13-,14-;/m0./s1
SMILES: CC1=C(C=CC(=C1)C(C)(C)C)OC2CC(NC2)C(=O)OC.Cl
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol

Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354487-09-4

Cat. No.: VC2690895

Molecular Formula: C17H26ClNO3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride - 1354487-09-4

Specification

CAS No. 1354487-09-4
Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
IUPAC Name methyl (2S,4S)-4-(4-tert-butyl-2-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H25NO3.ClH/c1-11-8-12(17(2,3)4)6-7-15(11)21-13-9-14(18-10-13)16(19)20-5;/h6-8,13-14,18H,9-10H2,1-5H3;1H/t13-,14-;/m0./s1
Standard InChI Key CDKJFDLXDBLWNI-IODNYQNNSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C(C)(C)C)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
SMILES CC1=C(C=CC(=C1)C(C)(C)C)OC2CC(NC2)C(=O)OC.Cl
Canonical SMILES CC1=C(C=CC(=C1)C(C)(C)C)OC2CC(NC2)C(=O)OC.Cl

Introduction

Structural Analysis

Stereochemistry and Configuration

The (2S,4S) stereochemistry of the compound indicates specific three-dimensional arrangement at two chiral centers within the pyrrolidine ring. This stereochemical configuration is critical for potential biological activities, as receptor-ligand interactions typically require precise spatial arrangements. The S configuration at both the 2 and 4 positions creates a defined three-dimensional shape that would influence how the molecule interacts with biological targets.

Similar compounds with the same stereochemical configuration, such as Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, maintain this stereochemistry through carefully controlled synthetic processes. The maintenance of stereochemical purity is typically confirmed through techniques like chiral HPLC or polarimetry during quality control procedures.

Functional Group Properties

The compound contains several key functional groups that contribute to its chemical behavior and potential applications. The methyl ester group (methyl carboxylate) at the 2-position of the pyrrolidine ring is moderately reactive and could potentially undergo hydrolysis under basic or enzymatic conditions. The phenoxy linkage provides a rigid connection between the pyrrolidine core and the aromatic ring, creating a defined spatial arrangement that may be important for any biological activity.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate HClC17H26ClNO3~327.8tert-butyl at para position, methyl at ortho position
Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate HClC17H26ClNO3327.8tert-butyl at ortho position, methyl at para position
Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate HClC16H23Cl2NO3348.27tert-butyl at ortho position, chloro at para position
Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate HClC12H15Cl2NO3292.15chloro at meta position, no additional substituents

The structural variations among these related compounds primarily involve the substitution pattern on the phenoxy group. These differences, while seemingly minor, can significantly impact the compounds' physicochemical properties, biological activities, and potential applications in research settings .

Synthesis and Preparation

General Synthetic Routes

The synthesis of Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride likely follows similar routes to those used for structurally related compounds. Based on information about similar compounds, a typical synthetic pathway would involve several key steps:

  • Preparation of an appropriately substituted 4-(tert-butyl)-2-methylphenol starting material

  • Stereoselective synthesis of the (2S,4S)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester core

  • Coupling of these components through a Mitsunobu reaction or similar etherification process

  • Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

This multi-step synthesis requires careful control of reaction conditions to maintain the desired stereochemistry, particularly at the 2 and 4 positions of the pyrrolidine ring. The process likely involves protection and deprotection steps to manage the reactivity of the pyrrolidine nitrogen during various synthetic transformations.

Purification Methods

Purification of the target compound would typically involve a combination of techniques including recrystallization, column chromatography, and potentially preparative HPLC for higher purity requirements. For the hydrochloride salt formation, precipitation from non-polar solvents following addition of HCl in ether or dioxane is a common approach used with similar compounds.

Final purification often involves recrystallization from appropriate solvent systems, which might include combinations of ethanol, diethyl ether, or ethyl acetate. Quality control would include verification of chemical purity by HPLC and confirmation of stereochemical integrity through chiral analytical techniques.

Quality Control Parameters

Based on standards applied to similar compounds, quality control for Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride would likely include:

  • Chemical purity ≥95% by HPLC

  • Stereochemical purity ≥98% enantiomeric excess

  • Absence of significant impurities (individual impurities <1%)

  • Consistent melting point range

  • Spectroscopic confirmation of structure via NMR and MS

  • Elemental analysis within ±0.4% of theoretical values

These parameters ensure the compound's identity, purity, and consistency for research applications, following industry standards for high-quality research chemicals .

Physicochemical Properties

Solubility and Stability

The solubility profile of Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride would be expected to include:

  • Good solubility in polar organic solvents (methanol, ethanol, DMSO)

  • Moderate solubility in water (enhanced by the hydrochloride salt form)

  • Limited solubility in non-polar solvents (hexane, toluene)

Stability considerations would include potential sensitivity to strongly basic conditions due to the methyl ester group, which could undergo hydrolysis. The compound would likely be stable under normal laboratory storage conditions, particularly when kept dry and at room temperature or below. Protection from light may be recommended for long-term storage to prevent potential photodegradation of the aromatic components .

Comparative Property Analysis

Table 2: Predicted Physicochemical Properties Compared to Related Compounds

PropertyMethyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate HClMethyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate HClMethyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate HCl
Molecular Weight~327.8 g/mol327.8 g/mol292.15 g/mol
Predicted LogP~3.2-3.8~3.2-3.8~2.5-3.0
Hydrogen Bond Acceptors333
Hydrogen Bond Donors111
Rotatable Bonds5-65-64-5
Predicted SolubilityModerate in polar solventsModerate in polar solventsModerate in polar solvents

These predicted properties suggest that the target compound would have similar physicochemical characteristics to its structural analogs, with the primary differences stemming from the specific arrangement of substituents on the phenoxy moiety.

Analytical Methods

Identification Techniques

Several analytical techniques would be suitable for the identification and characterization of Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D techniques)

  • Mass Spectrometry (MS) with appropriate ionization techniques

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis to confirm elemental composition

  • X-ray crystallography for definitive structural and stereochemical confirmation

These techniques would provide complementary information about the compound's structure, purity, and stereochemical configuration.

Quantitative Analysis Methods

Quantitative analysis of the compound in various matrices might employ:

  • HPLC with UV detection using calibration standards

  • HPLC-MS/MS for enhanced sensitivity and specificity

  • Spectrophotometric methods following appropriate sample preparation

  • qNMR (quantitative NMR) for high-accuracy content determination

Method validation would include assessment of linearity, accuracy, precision, specificity, and robustness according to standard analytical guidelines.

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